molecular formula C10H14BrNO2 B12791398 4-Amino-3-phenylbutyric acid hydrobromide CAS No. 103095-38-1

4-Amino-3-phenylbutyric acid hydrobromide

Cat. No.: B12791398
CAS No.: 103095-38-1
M. Wt: 260.13 g/mol
InChI Key: VXLLPVJWQLZPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Amino-3-phenylbutyric acid hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-phenylbutyric acid hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Amino-3-phenylbutyric acid hydrobromide is closely related to several other GABA analogues, including:

    Baclofen: β-(4-chlorophenyl)-GABA

    4-Fluorophenibut: β-(4-fluorophenyl)-GABA

    Tolibut: β-(4-methylphenyl)-GABA

    Pregabalin: (S)-β-isobutyl-GABA

    Gabapentin: 1-(aminomethyl)cyclohexane acetic acid

    GABOB: β-hydroxy-GABA

What sets this compound apart is its unique combination of anxiolytic and nootropic effects, making it a versatile compound in both clinical and research settings .

Properties

CAS No.

103095-38-1

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-amino-3-phenylbutanoic acid;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H

InChI Key

VXLLPVJWQLZPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Br

Origin of Product

United States

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